4-(Trifluoromethoxy)benzenesulfinic acid sodium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

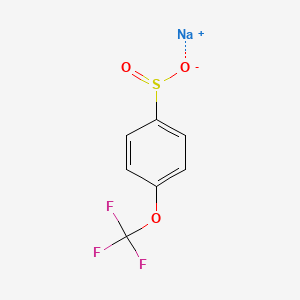

“4-(Trifluoromethoxy)benzenesulfinic acid sodium salt” is a chemical compound with the molecular formula C7H4F3NaO3S . It has a molecular weight of 248.15 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of seven carbon atoms ©, four hydrogen atoms (H), three fluorine atoms (F), one sodium atom (Na), three oxygen atoms (O), and one sulfur atom (S) .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, benzenesulfonic acid, a related compound, exhibits reactions typical of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters .Aplicaciones Científicas De Investigación

Ion-Selective Membranes

The synthesis of 2,3,4-tris(11‘-methacryloylundecyl-1‘-oxy)benzenesulfonic acid and its sodium salt has led to insights into potential applications in ion-selective membranes. These compounds exhibit unique thermal behaviors, with the sodium salt forming a hexagonal columnar disordered phase, whereas the acid is crystalline. The molecular arrangement in the mesophase suggests that the sulfonate groups are confined in the center of the columns, potentially creating ion-transport channels along the column axis. Photopolymerization of the sodium sulfonate in the mesomorphous state yields free-standing foils with embedded potential ion channels, indicating its application in the development of ion-selective membranes (Zhu et al., 2006).

Nucleophilic Trifluoromethoxylation

An isolable pyridinium trifluoromethoxide salt has been synthesized, demonstrating its effectiveness as a trifluoromethoxide source for SN2 reactions to form trifluoromethyl ethers. This application is significant in the field of organic synthesis, offering a new method for nucleophilic trifluoromethoxylation (Duran-Camacho et al., 2021).

Nonlinear Optics

A series of ionic 4-amino-1-methylpyridinium benzenesulfonate salts have been synthesized and characterized for their potential applications in nonlinear optics. The salts exhibit noncentrosymmetric structures, a crucial characteristic for materials used in nonlinear optics. The evaluation of their second-harmonic tensor coefficient suggests their potential utility in this field (Anwar et al., 2000).

One-Dimensional Sodium Polymers

A new one-dimensional double chain coordination polymer, synthesized by aqueous reaction and structurally described, showcases the potential for creating novel materials with unique properties. The compound's ability to assemble a 3-D framework through intermolecular hydrogen bonds and its thermal behavior point to its potential application in material science and engineering (Wang & Yong-wei, 2011).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that this compound is used in scientific research and has applications in various fields like organic synthesis, pharmaceuticals, and material science .

Mode of Action

It is a versatile material used in scientific research, suggesting that it may interact with its targets in a variety of ways depending on the specific context .

Biochemical Pathways

It is known that this compound is used in scientific research and has applications in various fields like organic synthesis, pharmaceuticals, and material science , suggesting that it may influence a variety of biochemical pathways.

Result of Action

It is known that this compound is used in scientific research and has applications in various fields like organic synthesis, pharmaceuticals, and material science , suggesting that it may have a variety of molecular and cellular effects.

Action Environment

It is known that this compound is used in scientific research and has applications in various fields like organic synthesis, pharmaceuticals, and material science , suggesting that its action, efficacy, and stability may be influenced by a variety of environmental factors.

Propiedades

IUPAC Name |

sodium;4-(trifluoromethoxy)benzenesulfinate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O3S.Na/c8-7(9,10)13-5-1-3-6(4-2-5)14(11)12;/h1-4H,(H,11,12);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJLZHSLAFQPNON-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(F)(F)F)S(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NaO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (1R,4S,7R)-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride](/img/structure/B2374940.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide](/img/structure/B2374947.png)

![N-1,3-benzodioxol-5-yl-2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2374952.png)